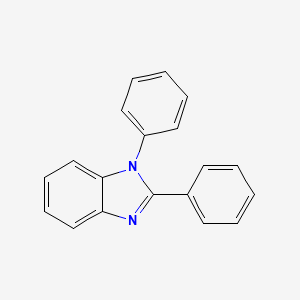

1,2-Diphenylbenzimidazole

Description

Properties

IUPAC Name |

1,2-diphenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-20-17-13-7-8-14-18(17)21(19)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGVZKQXZYQJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180860 | |

| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-67-5 | |

| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Quintessential Guide to the Photophysical Properties of 1,2-Diphenylbenzimidazole: A Technical Overview for Researchers

Foreword: The Enduring Relevance of the Benzimidazole Scaffold

In the landscape of medicinal chemistry and materials science, the benzimidazole scaffold stands as a privileged structure. Its unique electronic properties and structural versatility have made it a cornerstone in the development of a myriad of pharmacologically active agents and functional organic materials.[1][2] Among the vast family of benzimidazole derivatives, 1,2-Diphenylbenzimidazole emerges as a compound of significant interest due to its intriguing photophysical characteristics. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the fundamental photophysical properties of this compound, the experimental methodologies to characterize them, and the underlying scientific principles that govern its behavior.

Molecular Architecture and Synthesis

This compound, as its name suggests, features a central benzimidazole core with phenyl substitutions at both the 1- and 2-positions. This specific arrangement of aromatic rings dictates its electronic and steric properties, which in turn govern its interaction with light.

The synthesis of 1,2-disubstituted benzimidazoles can be achieved through various methods, often involving the condensation of an o-phenylenediamine derivative with a benzaldehyde in the presence of a catalyst.[3] Microwave-assisted synthesis has also been reported as a rapid and efficient method for obtaining high yields of these compounds.

The Dance of Light and Matter: Unraveling the Photophysical Processes

The interaction of this compound with light initiates a series of events that can be elegantly visualized using a Jablonski diagram. This diagram provides a schematic representation of the electronic and vibrational energy levels of a molecule and the transitions between them.[4][5][6][7][8]

The Jablonski Diagram: A Visual Lexicon of Photophysics

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

-

Absorption: The process begins with the absorption of a photon of light, which excites the molecule from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂). This is a very fast process, occurring on the femtosecond timescale.

-

Internal Conversion (IC) and Vibrational Relaxation (VR): Following absorption, the molecule rapidly loses excess vibrational energy and relaxes to the lowest vibrational level of the first excited singlet state (S₁). These are non-radiative processes, meaning no light is emitted.

-

Fluorescence: From the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence and is the primary focus of this guide. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Intersystem Crossing (ISC): Alternatively, the molecule in the S₁ state can undergo a spin-forbidden transition to an excited triplet state (T₁).

-

Phosphorescence: From the T₁ state, the molecule can return to the S₀ ground state by emitting a photon. This process, known as phosphorescence, is much slower than fluorescence.

Core Photophysical Parameters of this compound

| Photophysical Parameter | Description | Typical Values for 2-Phenylbenzimidazole Derivatives[3][9] |

| Absorption Maximum (λabs) | The wavelength at which the molecule exhibits maximum absorption of light. | 300 - 350 nm |

| Emission Maximum (λem) | The wavelength at which the molecule exhibits maximum fluorescence intensity. | 350 - 450 nm |

| Stokes Shift (Δν) | The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable to minimize self-absorption. | 50 - 100 nm (can be larger depending on substituents and solvent) |

| Fluorescence Quantum Yield (ΦF) | The ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. | 0.1 - 0.9 (highly dependent on molecular structure and solvent) |

Note: The specific values for this compound may vary and require experimental determination.

The Influence of the Solvent Environment: Solvatochromism

The photophysical properties of this compound are highly sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism.[5] As solvent polarity increases, the absorption and emission spectra of many benzimidazole derivatives exhibit shifts in their maxima.[10]

-

Positive Solvatochromism (Red Shift): A shift to longer wavelengths (lower energy) with increasing solvent polarity. This is often observed when the excited state is more polar than the ground state.

-

Negative Solvatochromism (Blue Shift): A shift to shorter wavelengths (higher energy) with increasing solvent polarity, occurring when the ground state is more polar than the excited state.

Understanding the solvatochromic behavior of this compound is crucial for applications where it might be used as a probe or in different biological or material matrices.

Experimental Characterization: A Practical Guide

Accurate determination of the photophysical properties of this compound requires a systematic experimental approach.

Experimental Workflow

Caption: A streamlined workflow for the photophysical characterization of this compound.

Step-by-Step Experimental Protocols

Objective: To determine the absorption maximum (λabs) and molar extinction coefficient (ε).

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol, methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range (e.g., 200-500 nm).

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Measure the absorbance spectra of the prepared solutions, starting from the most dilute. Ensure that the maximum absorbance is below 0.1 to avoid inner filter effects.

-

Data Analysis: Identify the wavelength of maximum absorbance (λabs). Plot absorbance versus concentration to determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Objective: To determine the emission maximum (λem).

Materials:

-

Solutions prepared for UV-Vis spectroscopy

-

Fluorometer

Procedure:

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to warm up.

-

Excitation Wavelength Selection: Set the excitation wavelength to the determined λabs.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the expected emission (e.g., λabs + 20 nm to 700 nm).

-

Solvent Blank: Record the emission spectrum of the pure solvent to check for background fluorescence.

-

Data Analysis: Identify the wavelength of maximum emission intensity (λem).

Objective: To determine the fluorescence quantum yield relative to a known standard.

Materials:

-

Solutions of this compound and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) with matched absorbances at the excitation wavelength.

-

Fluorometer with an integrating sphere (for absolute measurements) or a standard cuvette holder.

Procedure (Comparative Method):

-

Standard and Sample Preparation: Prepare solutions of the standard and this compound in the same solvent (if possible) with absorbances less than 0.1 at the excitation wavelength. It is crucial that the absorbance of the standard and the sample are closely matched.

-

Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Integration of Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.

-

Quantum Yield Calculation: Use the following equation to calculate the relative quantum yield of the sample (ΦF,sample):

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Applications in Research and Drug Development

The intrinsic fluorescence of this compound and its sensitivity to the local environment make it a valuable tool in various research and development areas:

-

Fluorescent Probes: Its photophysical properties can be modulated by binding to biological macromolecules, making it a potential scaffold for designing fluorescent probes to study biological processes.

-

Materials Science: Benzimidazole derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

-

Drug Development: The benzimidazole core is present in numerous FDA-approved drugs.[1][2] Understanding the photophysical properties of derivatives like this compound can aid in the development of photodynamic therapy agents or fluorescent tags for drug delivery studies.

Conclusion: A Luminous Future

This compound, with its rich photophysical behavior, represents a fascinating molecule for both fundamental research and practical applications. This guide has provided a comprehensive framework for understanding and characterizing its core properties. By employing the described experimental protocols and appreciating the underlying principles, researchers can effectively harness the potential of this and other benzimidazole derivatives in their scientific endeavors, paving the way for innovations in medicine, materials science, and beyond.

References

- Jablonski, A. (1933). Efficiency of Anti-Stokes Fluorescence in Dyes.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Albani, J. R. (2007). Principles and Applications of Fluorescence Spectroscopy. Blackwell Publishing.

- Sun, M., Chen, C., & Bao, W. (2012). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed N-Arylation and Cu-Catalyzed C–H Functionalization/C–N Bond Formation Process. RSC Advances, 2(21), 8031-8033.

- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.

-

Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ziessel, R., et al. (2010). Solvatochromic effects on the absorption and fluorescence spectra of benzimidazole derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 213(2-3), 113-120.

- Beilstein Archives. (2024).

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed N-Arylation and Cu-Catalyzed C–H Functionalization/C–N Bond Formation Process. Retrieved from [Link]

- Percino, M. J., et al. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC advances, 9(21), 12085-12096.

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

- Beilstein Archives. (2024).

-

Wikipedia. (n.d.). Jablonski diagram. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Jablonski Diagram. Retrieved from [Link]

-

HORIBA. (n.d.). What is the Jablonski Diagram?. Retrieved from [Link]

-

YouTube. (2020). Jablonski Diagrams Explained: Fluorescence, Phosphorescence, Intersystem Crossing and Internal Conv. Retrieved from [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

-

Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Retrieved from [Link]

-

MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Retrieved from [Link]

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-Diphenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. chem.uci.edu [chem.uci.edu]

1,2-Diphenylbenzimidazole molecular structure and crystal packing

An In-depth Technical Guide on 1,2-Diphenylbenzimidazole: Molecular Structure and Crystal Packing

Abstract

This compound is a prominent heterocyclic compound, the unique structural framework of which is the basis for its wide-ranging applications in medicinal chemistry and materials science. This guide provides a detailed analysis of its molecular geometry and the complexities of its crystal packing. We will investigate the intramolecular features, such as bond lengths, bond angles, and conformational planarity. Furthermore, we will explore the intermolecular forces, including C-H···N and C-H···π interactions, that direct the supramolecular assembly in the solid state. This in-depth overview is designed for researchers, scientists, and professionals in drug development who are seeking a more profound understanding of this significant molecule.

Introduction to this compound

This compound is a member of the benzimidazole class of heterocyclic compounds, which are defined by the fusion of a benzene ring and an imidazole ring. The presence of phenyl substituents at the 1 and 2 positions of the benzimidazole core has a significant impact on its electronic properties, steric hindrance, and, as a result, its biological activity and photophysical characteristics. This structural motif is a frequent scaffold in a range of pharmacologically active molecules that demonstrate antimicrobial, antiviral, and anticancer properties. A precise understanding of the three-dimensional arrangement of the atoms within the molecule and how these molecules pack together in a crystal is essential for rational drug design and the development of novel materials.

Molecular Structure of this compound

The molecular structure of this compound has been determined through single-crystal X-ray diffraction studies. These studies offer precise measurements of the bond lengths, bond angles, and the overall conformation of the molecule.

Intramolecular Features: Bond Lengths and Angles

The benzimidazole core itself is nearly planar. The bond lengths within this fused ring system are consistent with the presence of aromatic character. The C-N bonds in the imidazole ring typically range from 1.33 to 1.39 Å, and the C=N double bond is approximately 1.30 Å. The C-C bond lengths in the benzene ring are characteristic of aromatic systems, with an average of around 1.39 Å.

The phenyl rings at positions 1 and 2 are not coplanar with the benzimidazole core. The dihedral angle between the benzimidazole ring system and the phenyl ring at the 1-position is considerable, often around 50-60 degrees. Similarly, the phenyl ring at the 2-position is also twisted with respect to the benzimidazole plane, with a dihedral angle that can range from 30 to 50 degrees. This non-planar conformation is a consequence of steric hindrance between the phenyl groups and the benzimidazole core.

Table 1: Selected Bond Lengths and Angles of this compound

| Bond/Angle | Value (Å or °) |

| C(imidazole)-N | 1.33 - 1.39 |

| C=N(imidazole) | ~1.30 |

| C-C(benzene) | ~1.39 |

| Dihedral Angle (Benzimidazole - Phenyl at C2) | ~30-50° |

| Dihedral Angle (Benzimidazole - Phenyl at N1) | ~50-60° |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, referred to as crystal packing, is determined by a range of non-covalent interactions. In the case of this compound, the crystal structure is stabilized by a network of weak intermolecular forces, including C-H···N and C-H···π interactions.

C-H···N Hydrogen Bonds

Weak C-H···N hydrogen bonds are noted where a hydrogen atom attached to a carbon atom of a phenyl ring interacts with the nitrogen atom of the imidazole ring of an adjacent molecule. These interactions, although weaker than conventional O-H···O or N-H···O hydrogen bonds, are crucial to the overall packing of the molecules.

C-H···π Interactions

C-H···π interactions represent another significant type of weak intermolecular force present in the crystal structure. These occur when a C-H bond from one molecule is directed towards the center of a phenyl ring of a neighboring molecule. These interactions contribute to the formation of a stable three-dimensional supramolecular architecture.

Visualization of Crystal Packing

The following diagram illustrates the key intermolecular interactions that govern the crystal packing of this compound.

Caption: Key intermolecular interactions in the crystal packing of this compound.

Experimental Protocol: Synthesis and Crystallization

A detailed, step-by-step methodology for the synthesis and crystallization of this compound is provided below.

Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.

-

Addition of Reagent: To this solution, add benzaldehyde (1 equivalent) dropwise while stirring.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Purification: The precipitated solid is filtered, washed with water, and then recrystallized from a suitable solvent such as ethanol to afford pure this compound.

Crystallization for X-ray Diffraction

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at an elevated temperature.

-

Slow Evaporation: Allow the solution to cool slowly to room temperature. The slow evaporation of the solvent will facilitate the growth of single crystals suitable for X-ray diffraction analysis.

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head for data collection.

Conclusion

The molecular structure and crystal packing of this compound are characterized by a non-planar conformation and a network of weak intermolecular C-H···N and C-H···π interactions. These structural features are fundamental to its chemical and physical properties and play a vital role in its biological activity. A comprehensive understanding of these aspects is essential for the rational design of new derivatives with enhanced therapeutic potential or tailored material properties. This guide has provided a thorough overview of the key structural characteristics of this compound, offering valuable insights for researchers in the fields of medicinal chemistry and materials science.

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Diphenylbenzimidazole and its Derivatives

Foreword: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic heterocycle formed from the fusion of benzene and imidazole, represents what medicinal chemists refer to as a "privileged scaffold."[1] Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, making it a cornerstone in the development of therapeutics.[2][3] From proton-pump inhibitors like omeprazole to anthelmintics such as albendazole, the versatility of the benzimidazole core is well-documented.[4] The 1,2-disubstituted derivatives, particularly 1,2-diphenylbenzimidazole, offer a unique three-dimensional architecture due to the appended phenyl rings. This structure provides a rich platform for derivatization, enabling fine-tuning of physicochemical properties like lipophilicity, hydrogen bonding capacity, and π-π stacking interactions, which are critical for target binding and pharmacokinetic profiles.[3]

This guide provides a comprehensive exploration of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound and its derivatives. For researchers in drug development, rigorous and validated characterization is not merely a procedural step but the foundation of scientific integrity, ensuring that the molecule synthesized is precisely the molecule tested for biological activity. We will delve into the causality behind experimental choices, presenting each analytical protocol as a self-validating system, grounded in authoritative references.

Synthesis and the Importance of Initial Characterization

The most common route to 1,2-disubstituted benzimidazoles is the acid-catalyzed condensation of an N-substituted o-phenylenediamine with an aldehyde.[5][6] For the parent this compound, this typically involves the reaction of N-phenyl-o-phenylenediamine with benzaldehyde. Microwave-assisted and solvent-free conditions have also been developed to improve yields and align with green chemistry principles.[7]

Understanding the synthesis is crucial for a spectroscopist. It informs us about potential side products, unreacted starting materials, or isomeric impurities that could complicate spectral interpretation. The initial characterization workflow is therefore designed to confirm the formation of the target molecule and assess its purity.

Caption: General workflow for the synthesis and analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For benzimidazole derivatives, both ¹H and ¹³C NMR are indispensable.[8]

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number, environment, and connectivity of protons in a molecule.

Causality in Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for benzimidazole derivatives as it effectively dissolves a wide range of these compounds.[8] Unlike in CDCl₃, the N-H proton of non-N-substituted benzimidazoles is readily observable in DMSO-d₆, typically as a broad singlet far downfield (12.0-13.0 ppm), due to hydrogen bonding with the solvent.[8] For N-substituted derivatives like our target compound, this signal is absent.

Interpreting the Spectrum:

-

Aromatic Protons (7.0-8.0 ppm): The spectrum of this compound is characterized by a complex multiplet system in the aromatic region. The protons on the benzimidazole core and the two phenyl rings resonate here.

-

Substituent Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl rings will shift the signals of nearby protons upfield (to lower ppm), while electron-withdrawing groups (e.g., -NO₂, -Cl) will shift them downfield.

-

Coupling Constants (J): Analysis of the splitting patterns (multiplicity) and coupling constants is key to determining the substitution pattern on the aromatic rings. For instance, ortho-coupling (³J) is typically 7-9 Hz, meta-coupling (⁴J) is 2-3 Hz, and para-coupling (⁵J) is often not resolved.[8]

| Proton Type | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |

| Benzimidazole Ring Protons | 7.20 - 7.90 | Multiplets (m) or Doublets (d) |

| N-Phenyl Ring Protons | 7.25 - 7.55 | Multiplets (m) |

| C-Phenyl Ring Protons | 7.45 - 7.60 | Multiplets (m) |

Table 1: Typical ¹H NMR chemical shift ranges for the this compound core in CDCl₃.[9]

Experimental Protocol: ¹H NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the purified benzimidazole derivative into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

-

Analysis: Insert the tube into the NMR spectrometer spinner and acquire the spectrum according to the instrument's standard operating procedure.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

Interpreting the Spectrum:

-

C2 Carbon: The carbon at position 2, situated between two nitrogen atoms, is significantly deshielded and appears far downfield, typically in the range of 150-155 ppm.[9]

-

Aromatic & Heterocyclic Carbons: The remaining aromatic carbons of the benzimidazole and phenyl rings resonate between 110 and 145 ppm.

-

Quaternary Carbons: The bridgehead carbons (C3a, C7a) and the ipso-carbons of the phenyl rings can be identified by their lower intensity and confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which distinguishes between CH, CH₂, and CH₃ groups (and identifies quaternary carbons by their absence in DEPT-90 and DEPT-135 spectra).[10]

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C2 (N-C =N) | 152.4 |

| C3a, C7a (Bridgehead) | 137.0, 143.0 |

| C4, C5, C6, C7 | 110.5 - 123.3 |

| Phenyl Ring Carbons | 127.4 - 137.2 |

Table 2: Representative ¹³C NMR chemical shifts for this compound in CDCl₃.[9]

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Mechanism of Aggregation-Induced Emission in Benzimidazoles

Abstract

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules are induced to emit intensely upon aggregation. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. Benzimidazole, a privileged heterocyclic scaffold in medicinal chemistry, has emerged as a highly versatile core for designing luminogens with AIE characteristics, known as AIEgens.[1][2][3] These materials are of paramount interest for applications in drug development, diagnostics, and bio-imaging due to their high brightness in the solid or aggregated state, excellent photostability, and large Stokes shifts.[4][5] This guide provides an in-depth exploration of the core mechanisms governing the AIE phenomenon in benzimidazole derivatives, including Restriction of Intramolecular Motion (RIM), Excited-State Intramolecular Proton Transfer (ESIPT), and Twisted Intramolecular Charge Transfer (TICT). We will dissect the causality behind experimental designs for validating these mechanisms and provide detailed protocols for the synthesis and characterization of these promising molecules.

The AIE Phenomenon: A Paradigm Shift in Luminescence

For decades, the prevailing understanding in photochemistry was that the aggregation of fluorescent molecules almost invariably leads to a quenching of their light emission, a process known as Aggregation-Caused Quenching (ACQ). This quenching is primarily caused by the formation of non-emissive excimers or exciplexes resulting from strong π-π stacking interactions in the aggregate state. The discovery of Aggregation-Induced Emission (AIE) in 2001 presented a revolutionary alternative.[6] AIEgens are molecules that are non-fluorescent in dilute solutions but become highly luminescent in the aggregated state or the solid phase.[5][6]

The fundamental cause of this behavior is the activation of a radiative decay channel upon aggregation. In solution, these molecules possess multiple non-radiative pathways, such as intramolecular rotations or vibrations, which efficiently dissipate the absorbed energy as heat. Upon aggregation, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited-state molecule to release its energy as light.[7][8]

Benzimidazole: A Superior Scaffold for AIEgen Design

The benzimidazole moiety is a bicyclic system composed of fused benzene and imidazole rings. This structure is not only a cornerstone in numerous pharmaceuticals but also an exceptional platform for designing AIEgens.[2][3][9] Its utility stems from several key properties:

-

Structural Rigidity and Planarity: The fused ring system provides a rigid core that can be functionalized with rotatable peripheral groups, a classic design strategy for AIEgens.

-

Tunable Electronics: The imidazole ring contains both amine (-NH-) and imine (-N=) nitrogens, allowing it to act as both an electron donor and acceptor. This facilitates the design of molecules with intramolecular charge transfer (ICT) character.[10]

-

Hydrogen Bonding Capability: The N-H proton of the imidazole ring is an excellent hydrogen bond donor, which can direct molecular packing in the aggregate state and contribute to the AIE mechanism.

-

Synthetic Accessibility: The synthesis of benzimidazole derivatives, typically through the condensation of o-phenylenediamines with aldehydes or carboxylic acids, is well-established, allowing for facile structural diversification.[1][11][12][13]

Core AIE Mechanisms in Benzimidazole Derivatives

The AIE effect in benzimidazoles is not governed by a single mechanism but rather a combination of processes that depend on the specific molecular structure.

Restriction of Intramolecular Motion (RIM)

RIM is the most general and widely accepted mechanism for AIE.[6][8] It posits that the restriction of low-frequency intramolecular motions upon aggregation blocks non-radiative decay channels. RIM encompasses two main processes:

-

3.1.1 Restriction of Intramolecular Rotation (RIR): Many benzimidazole AIEgens are functionalized with peripheral aromatic rings (e.g., phenyl, tetraphenylethylene) that can freely rotate in dilute solution.[14] This rotation provides an efficient non-radiative pathway for the excited state to return to the ground state. In the aggregated state, physical steric hindrance and intermolecular interactions lock these rotors in place, deactivating this non-radiative channel and activating fluorescence.[7][15]

Twisted Intramolecular Charge Transfer (TICT)

In benzimidazole AIEgens designed with strong electron-donating and electron-accepting groups (a D-π-A structure), an intramolecular charge transfer (ICT) state is formed upon excitation. In polar solvents, the molecule can further undergo torsional motion to form a fully charge-separated, non-emissive Twisted Intramolecular Charge Transfer (TICT) state. [16]The formation of aggregates prevents this large-amplitude twisting, thus blocking the formation of the dark TICT state and allowing the emissive ICT state to fluoresce. [16][17]

Experimental Validation and Characterization

A robust, multi-faceted approach is required to synthesize, characterize, and elucidate the AIE mechanism of benzimidazole derivatives. The causality behind the selection of each technique is critical for building a self-validating experimental framework.

Synthesis of Benzimidazole-Based AIEgens

Rationale: The Phillips condensation is a reliable and versatile method for synthesizing 2-substituted benzimidazoles. It involves the reaction of an o-phenylenediamine with an aldehyde. Microwave-assisted synthesis is often employed to reduce reaction times and improve yields, aligning with green chemistry principles. [13] Protocol: Microwave-Assisted Synthesis of a 1,2-Disubstituted Benzimidazole [13]

-

Reactant Preparation: In a 5 mL microwave vial, combine N-substituted-o-phenylenediamine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a catalytic amount of erbium triflate (Er(OTf)₃, 1 mol%).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 60-80°C for 5-10 minutes. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vial to room temperature. Dissolve the crude product in a minimal amount of dichloromethane.

-

Purification: Purify the product using column chromatography on silica gel, typically with a gradient of ethyl acetate and hexane as the eluent.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Photophysical Characterization

Rationale: The defining characteristic of an AIEgen is its fluorescence turn-on in a poor solvent or aggregated state. This is typically tested by measuring photoluminescence (PL) intensity in a mixture of a good solvent (e.g., THF, where the molecule is dissolved and non-emissive) and a poor solvent (e.g., water, which forces aggregation).

Protocol: AIE Property Evaluation in THF/Water Mixtures

-

Stock Solution: Prepare a stock solution of the purified benzimidazole derivative in tetrahydrofuran (THF) at a concentration of 1 mM.

-

Serial Dilutions: In a series of 10 cuvettes, prepare 3 mL solutions with varying water fractions (ƒw), from 0% to 90%, while keeping the final AIEgen concentration constant (e.g., 10 µM). For example, for ƒw = 10%, mix 0.3 mL of water, 2.7 mL of THF, and the required volume of stock solution.

-

Spectroscopic Measurements: For each solution, measure the UV-Vis absorption and photoluminescence (PL) emission spectra. The excitation wavelength for PL should be set at the absorption maximum (λ_abs).

-

Data Analysis: Plot the PL intensity at the emission maximum (λ_em) against the water fraction (ƒw). A significant increase in intensity at high ƒw values confirms AIE behavior.

| Parameter | THF (ƒw = 0%) | THF/Water (ƒw = 90%) | Solid Powder |

| λ_abs (nm) | 350 | 355 | N/A |

| λ_em (nm) | 450 | 485 | 490 |

| Stokes Shift (nm) | 100 | 130 | 135 |

| Quantum Yield (Φ_F) | < 0.01 | 0.55 | 0.62 |

Mechanistic Elucidation

Rationale: To provide direct evidence for the proposed AIE mechanism, a combination of structural analysis and computational modeling is necessary.

-

Single-Crystal X-ray Diffraction (XRD):

-

Purpose: To determine the precise molecular conformation and intermolecular interactions (e.g., hydrogen bonds, C-H···π interactions) in the solid state.

-

Insight: XRD provides undeniable proof of restricted conformations and specific packing modes that hinder intramolecular rotation, directly supporting the RIR mechanism.

-

-

Computational Chemistry (DFT/TD-DFT): [18][19] * Purpose: To model the electronic structure and energetics of the molecule in both the ground and excited states.

-

Insight: DFT calculations can reveal the frontier molecular orbitals (HOMO/LUMO) and predict how they change upon excitation, which is crucial for understanding ICT and TICT processes. [16]Time-Dependent DFT (TD-DFT) can be used to calculate potential energy surfaces for rotation or proton transfer, providing theoretical support for the RIR and ESIPT mechanisms. [18]

-

Applications in Drug Development and Biomedical Research

The unique properties of benzimidazole-based AIEgens make them powerful tools for the life sciences.

-

High-Contrast Bio-imaging: Because AIEgens are dark in aqueous media and light up upon binding to or aggregating within cellular structures, they provide a very high signal-to-noise ratio. They have been successfully used for imaging organelles like mitochondria and lipid droplets, and for tracking cellular metabolic processes. [14][20]* "Light-Up" Biosensors: Benzimidazole AIEgens can be designed to bind to specific biomolecules (e.g., proteins, DNA, pyrophosphate). [10]This binding event restricts intramolecular motion, causing a dramatic turn-on of fluorescence, which enables the sensitive and selective detection of the target analyte.

-

Theranostics: The AIEgen core can be integrated into drug delivery systems. Their fluorescence can be used to track the location and accumulation of the drug carrier, while the carrier itself releases a therapeutic agent, combining both diagnostic imaging and therapy into a single platform.

Conclusion and Future Outlook

The AIE phenomenon in benzimidazole derivatives is driven by a synergistic interplay of mechanisms, primarily the restriction of intramolecular motions (RIR and RIV), and in specific cases, modulated by ESIPT and TICT processes. The benzimidazole scaffold offers unparalleled synthetic flexibility, allowing for the fine-tuning of photophysical properties to suit a wide range of applications.

Future research will likely focus on the development of AIEgens with emissions in the near-infrared (NIR) window for deeper tissue imaging, the creation of multi-stimuli responsive materials that react to changes in pH, viscosity, and temperature, and the integration of these powerful fluorophores into advanced clinical diagnostic and therapeutic systems. A thorough understanding of the fundamental mechanisms detailed in this guide is the critical foundation upon which these future innovations will be built.

References

- Red/NIR-Emissive Benzo[d]imidazole-Cored AIEgens: Facile Molecular Design for Wavelength Extending and In Vivo Tumor Metabolic Imaging. (2018).

- Aggregation induced enhanced emission of 2-(2′-hydroxyphenyl)benzimidazole. (2016). Photochemical & Photobiological Sciences.

- Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Deriv

- Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. (N/A). NIH.

- Aggregation induced enhanced emission of 2-(2′-hydroxyphenyl)benzimidazole. (2016). Photochemical & Photobiological Sciences.

- Aggregation-induced emission of benzimidazole-based derivative and detection of pyrophosphate (PPi). (2015).

- Excited-state intramolecular proton transfer in 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives: the effect of donor and acceptor substituents. (N/A). PubMed.

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- Novel phenanthroimidazole-based blue AIEgens: Reversible mechanochromism, bipolar transporting properties, and electroluminescence. (N/A).

- A Review on Synthesis and Characteris

- Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study. (2024). NIH.

- Restricted Intramolecular Rotations: A Mechanism for Aggregation-Induced Emission. (N/A).

- Restriction of Twisted Intramolecular Charge Transfer as a Mechanism for the Aggregation-Induced Emission of C

- Restriction of intramolecular motions: the general mechanism behind aggreg

- Excited state intramolecular proton transfer in 2-(2′- arylsulfonamidophenyl)benzimidazole derivatives: insights into the origin of donor substituent-induced emission energy shifts. (2007). University of Arizona.

- Application Notes and Protocols for the Synthesis of 2-Substituted Benzimidazoles with Anti-Inflamm

- Aggregation-induced emission: phenomenon, mechanism and applications. (N/A).

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Deriv

- Synthesis and Characterization of Some New Benzimidazole Derivatives. (N/A).

- Molecular Design and Biomedical Application of AIEgens with Photochemical Activity. (2023).

- Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine. (N/A).

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (N/A). NIH.

- Rational design of 1, 2, 4, 5-tetraphenyl-1H-imidazole-based AIEgens with tunable intramolecular charge transfer and restricted intramolecular rotation processes for multifunctional sensing. (2024).

- Exploring Benzimidazole Derivatives: Applications in Pharmaceuticals. (N/A). BenchChem.

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (N/A). PubMed.

- Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes. (N/A). Organic & Biomolecular Chemistry.

- Restricted intramolecular rotation of fluorescent molecular rotors at the periphery of aqueous microdroplets in oil. (2020). PubMed.

- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi

- Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evalu

- experimental procedure for the synthesis of benzimidazoles from 2-Fluoro-5-nitrobenzene-1,4-diamine. (N/A). Benchchem.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. nbinno.com [nbinno.com]

- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsm.com [ijpsm.com]

- 13. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]

- 14. Red/NIR-Emissive Benzo[d]imidazole-Cored AIEgens: Facile Molecular Design for Wavelength Extending and In Vivo Tumor Metabolic Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Restricted intramolecular rotation of fluorescent molecular rotors at the periphery of aqueous microdroplets in oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Restriction of Twisted Intramolecular Charge Transfer as a Mechanism for the Aggregation-Induced Emission of Cationic Fluorophores [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Electrochemical properties and HOMO-LUMO analysis of 1,2-Diphenylbenzimidazole

An In-Depth Technical Guide to the Electrochemical and Electronic Properties of 1,2-Diphenylbenzimidazole

Executive Summary

This compound is a prominent heterocyclic compound, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2] Its significance stems from a unique combination of chemical stability, electronic properties, and the ability to engage in various intermolecular interactions.[3] This guide offers a detailed exploration of the electrochemical behavior and frontier molecular orbital (HOMO-LUMO) characteristics of this compound. We provide both the theoretical underpinnings and practical, step-by-step protocols for experimental and computational analysis. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the electronic properties of this versatile scaffold for advanced applications.

Introduction to this compound: Structure and Significance

Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry and materials science.[3] The derivative, this compound, features phenyl substitutions at both the 1- and 2-positions of the imidazole ring. These phenyl groups are not merely decorative; they profoundly influence the molecule's steric and electronic properties. The dihedral angles between the benzimidazole core and the appended phenyl rings dictate the extent of π-conjugation, which in turn governs the molecule's electrochemical and photophysical behavior.[4]

The broad applicability of benzimidazole derivatives, including the 1,2-diphenyl variant, covers a wide spectrum of therapeutic areas such as anticancer, antiviral, and anti-inflammatory agents.[5][6] In materials science, their charge transport capabilities make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.[4][7] Understanding the fundamental electrochemical and electronic parameters is therefore critical for the rational design of new drugs and materials based on this core structure.

Synthetic Approaches

The synthesis of 1,2-disubstituted benzimidazoles is well-established. A common and efficient method involves the condensation reaction of an N-substituted o-phenylenediamine with an appropriate aldehyde. For this compound, this typically involves the reaction of N-phenyl-o-phenylenediamine with benzaldehyde.[8] Various catalysts, including mineral acids like phosphoric acid or Lewis acids, can facilitate this reaction, often under mild thermal or microwave-assisted conditions to achieve high yields.[8][9][10]

Electrochemical Properties: Probing Redox Behavior

The electrochemical properties of a molecule describe its ability to accept or donate electrons, processes fundamental to its function in biological systems and electronic devices. Cyclic Voltammetry (CV) is the premier technique for investigating this behavior. It provides critical data on oxidation and reduction potentials, the stability of redox species, and electron transfer kinetics.[11][12]

For this compound, the key electrochemical events are the oxidation (removal of an electron) and reduction (addition of an electron) processes. These events are directly related to the energy levels of the HOMO and LUMO, respectively.

Experimental Protocol: Cyclic Voltammetry (CV)

This protocol outlines the necessary steps to obtain a reproducible cyclic voltammogram for this compound. The causality behind these steps is crucial: a three-electrode system is used to accurately control the potential applied to the working electrode without drawing significant current through the reference electrode, ensuring its potential remains stable. The supporting electrolyte is essential to minimize solution resistance and ensure that the analyte moves to the electrode surface primarily by diffusion.

Materials and Equipment:

-

Potentiostat

-

Three-electrode cell (Working Electrode: Glassy Carbon; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)

-

This compound

-

Anhydrous, high-purity solvent (e.g., Acetonitrile or Dichloromethane)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Inert gas (Argon or Nitrogen) for deoxygenation

-

Polishing materials (alumina slurry, polishing pads)

Step-by-Step Methodology:

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water, then with the chosen solvent, and dry completely. This ensures a clean, reproducible electrode surface, free from adsorbed impurities that could interfere with the measurement.

-

Solution Preparation: Prepare a solution of the analyte (typically 1-5 mM) and the supporting electrolyte (0.1 M) in the chosen anhydrous solvent.

-

Deoxygenation: Transfer the solution to the electrochemical cell. Bubble inert gas through the solution for 10-15 minutes. This step is critical as dissolved oxygen is electroactive and its reduction can obscure the analyte's signal. Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode to minimize iR drop (potential drop due to solution resistance).

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Set the potential window. This should be wide enough to observe the oxidation and reduction events of interest. For this compound, a window from approximately -2.5 V to +2.0 V vs. Ag/AgCl is a reasonable starting point.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammetry experiment, scanning from the initial potential towards the positive limit, then reversing to the negative limit, and finally returning to the initial potential.

-

-

Internal Reference (Optional but Recommended): After recording the analyte's voltammogram, add a small amount of an internal reference standard with a known, stable redox potential, such as Ferrocene/Ferrocenium (Fc/Fc⁺). Record the voltammogram again. This allows for the accurate correction of potential values against a standard, mitigating variations in the reference electrode potential.

Data Interpretation and Summary

The resulting voltammogram plots current versus potential. The peak potential for oxidation (Epa) and reduction (Epc) can be determined directly from the graph. The half-wave potential (E₁/₂), which is a better approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for reversible processes.[13]

| Parameter | Description | Representative Value (vs. Fc/Fc⁺) |

| E_pa | Anodic Peak Potential (Oxidation) | ~1.2 - 1.5 V |

| E_pc | Cathodic Peak Potential (Reduction) | ~-2.0 - -2.3 V |

| E₁/₂ (ox) | Half-wave Potential (Oxidation) | Varies based on reversibility |

| E₁/₂ (red) | Half-wave Potential (Reduction) | Varies based on reversibility |

Note: Specific values can vary significantly based on solvent, supporting electrolyte, and scan rate. The values provided are illustrative for benzimidazole derivatives.

Workflow for Cyclic Voltammetry Experiment

Caption: Workflow for a cyclic voltammetry experiment.

HOMO-LUMO Analysis: The Frontier Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energy levels and the gap between them (the HOMO-LUMO gap) are fundamental descriptors of a molecule's electronic properties and chemical reactivity.[14][15]

-

HOMO Energy (E_HOMO): Correlates with the ability to donate an electron (ionization potential). A higher HOMO energy level indicates a better electron donor.

-

LUMO Energy (E_LUMO): Correlates with the ability to accept an electron (electron affinity). A lower LUMO energy level indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): Represents the energy required to excite an electron from the HOMO to the LUMO. A smaller gap generally implies higher chemical reactivity and is associated with longer wavelength absorption in the UV-Vis spectrum.[14][16]

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules.[17] It provides accurate estimates of HOMO and LUMO energies.

Software and Methodology:

-

Software: Gaussian, ORCA, Spartan, or other quantum chemistry packages.

-

Method: DFT.

-

Functional: B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for many organic molecules.

-

Basis Set: 6-31G(d,p) or a larger set like 6-311++G(d,p) is typically sufficient for providing reliable geometries and orbital energies.

Step-by-Step Computational Workflow:

-

Molecule Building: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a geometry optimization calculation. This is a critical first step to find the lowest energy conformation (the most stable structure) of the molecule. The electronic properties should always be calculated on this optimized geometry.

-

Frequency Calculation (Optional but Recommended): Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation. This calculation will compute the molecular orbital energies.

-

Data Extraction: From the output file of the calculation, extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).[18][19]

-

Gap Calculation: Calculate the HOMO-LUMO gap: ΔE = E_LUMO - E_HOMO.

-

Orbital Visualization: Use visualization software to generate and view the 3D plots of the HOMO and LUMO orbitals. This helps in understanding the distribution of electron density and identifying regions of the molecule involved in electron donation and acceptance.

Correlation with Electrochemical Data

There is a direct empirical relationship between the oxidation potential measured by CV and the HOMO energy level. The energy of the HOMO can be estimated from the onset potential of the first oxidation wave using the following equation (referenced against Fc/Fc⁺):

E_HOMO (eV) ≈ -[E_ox(onset) + 4.8]

Where E_ox(onset) is the onset potential of the first oxidation peak versus the Fc/Fc⁺ couple. This correlation provides a powerful bridge between experimental electrochemistry and theoretical calculations.

Data Summary and Visualization

DFT calculations reveal that for this compound, the HOMO is typically localized on the benzimidazole core and the N-phenyl ring, while the LUMO is often distributed across the C-phenyl ring and the imidazole portion.

| Parameter | Description | Representative Calculated Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 3.5 to 4.5 eV |

Note: These values are representative based on DFT calculations for similar benzimidazole derivatives and can vary with the specific functional and basis set used.[20][21]

Workflow for Computational HOMO-LUMO Analysis

Caption: Workflow for computational HOMO-LUMO analysis using DFT.

Applications in Research and Drug Development

The electrochemical and electronic properties of this compound are directly relevant to its application.

-

In Drug Development: The ability of the benzimidazole scaffold to interact with biological targets is often mediated by electronic interactions like hydrogen bonding and π-π stacking.[3] The HOMO and LUMO energies can provide insights into its potential to participate in charge-transfer interactions with enzymes or receptors. Furthermore, molecules with appropriate redox potentials may exhibit antioxidant properties by scavenging free radicals.[22][23] The ease of synthesis allows for the creation of derivatives with tuned electronic properties to optimize biological activity.[2]

-

In Organic Electronics: For applications in OLEDs, the HOMO and LUMO levels are critical. The HOMO level must align with the work function of the anode for efficient hole injection, while the LUMO level must align with the cathode for electron injection. The large HOMO-LUMO gap of many benzimidazole derivatives makes them suitable as host materials or electron-transporting materials for blue-emitting devices.[7]

Conclusion

This compound possesses a rich set of electrochemical and electronic properties that are central to its utility in both medicinal chemistry and materials science. Through a synergistic approach combining experimental techniques like cyclic voltammetry and computational methods such as Density Functional Theory, a comprehensive understanding of its redox behavior and frontier molecular orbital energies can be achieved. This guide provides the foundational knowledge and practical workflows for researchers to probe these properties, enabling the rational design and development of novel, high-performance molecules based on this versatile and privileged chemical scaffold.

References

- Study of the Derivatives of Benzimidazole and Applications For Organic Thin Film Transistor. (2025).

- Sun, M., Chen, C., & Bao, W. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed N-Arylation and Cu-Catalyzed C–H Functionalization/C–N Bond Formation Process. The Royal Society of Chemistry.

- Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calcul

- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi

- Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calcul

- 1,2-Diphenyl-1H-benzimidazole.

- A Review On Benzimidazole Deriv

- This compound. PubChem.

- HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV

- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. IJPCBS.

- A review of Benzimidazole derivatives' potential activities.

- In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H-benzimidazole Derivatives using DFT and Molecular Docking Approaches.

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV

- HOMO-LUMO Energy Gap. Schrödinger.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

- Electrochemistry of interaction of 2-(2-nitrophenyl)

- DFT studies for finding HOMO and LUMO. YouTube.

- Spectroscopic, electrochemical and electrocolorimetric properties of novel 2-(2'-pyridyl)-1H-benzimidazole appended bay-substituted perylene diimide triads.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P

- How to Calcul

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.

- HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube.

- HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube.

- Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. Banaras Hindu University.

- Electrochemical activities of some heterocyclic compounds. International Journal of Advance Engineering and Research Development.

- In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. Biointerface Research in Applied Chemistry.

- Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central.

- Synthesis, optical and electrochemical properties of (D–π)2-type and (D–π)2Ph-type fluorescent dyes. NIH.

- Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acet

- Application of benzimidazole in drugs. BOC Sciences.

- Cyclic Voltammetry and Electronic Absorption Spectroscopy in Investigations of the Nature of the Electrochemical Reduction of Phenyldiazonium and Phenyl-bis-diazonium Cations.

- Synthesis, characterization, optical, thermal and electrical properties of polybenzimidazoles.

- Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4- Dihydroxybenzenes and Their Deriv

- Cyclic voltammetry, square wave voltammetry or electrochemical impedance spectroscopy? Interrogating electrochemical approaches for the determination of electron transfer rates of immobilized redox proteins. PubMed.

- Synthesis, characterization, and electrochemical properties of phenyl-coupled diimidazolium hexafluorophosphate ionic liquids.

- Cyclic Voltammetry of Ion-Coupled Electron Transfer Reactions for Diagnosing Energy Storage M

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. NIH.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Cyclic voltammetry, square wave voltammetry or electrochemical impedance spectroscopy? Interrogating electrochemical approaches for the determination of electron transfer rates of immobilized redox proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, optical and electrochemical properties of (D–π)2-type and (D–π)2Ph-type fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. irjweb.com [irjweb.com]

- 15. youtube.com [youtube.com]

- 16. learn.schrodinger.com [learn.schrodinger.com]

- 17. irjweb.com [irjweb.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 23. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solvatochromic Behavior of Novel Benzimidazole-Based Fluorescent Dyes

This guide provides a comprehensive exploration of the synthesis, characterization, and solvatochromic behavior of novel benzimidazole-based fluorescent dyes. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique photophysical properties of this important class of molecules. By delving into the causality behind experimental choices and providing self-validating protocols, this document aims to serve as a practical and authoritative resource.

Introduction: The Significance of Solvatochromism and the Benzimidazole Scaffold

Solvatochromism is the phenomenon where the color of a chemical substance, and more broadly its absorption and emission spectra, changes with the polarity of the solvent.[1][2] This effect arises from differential solvation of the ground and excited electronic states of the dye molecule.[1] As the solvent's polarity changes, the energy gap between these states is altered, leading to a shift in the observed spectral bands.[1] This sensitivity to the local environment makes solvatochromic dyes powerful tools for probing molecular interactions and designing sensors.[3][4]

The benzimidazole core is a privileged heterocyclic structure in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties.[5][6] Many benzimidazole derivatives exhibit intrinsic fluorescence, making them attractive candidates for the development of novel fluorescent probes.[5][7][8] The fusion of a benzene and an imidazole ring provides a tunable electronic system that can be readily modified to enhance fluorescence and introduce solvatochromic properties.

This guide will focus on the design, synthesis, and detailed analysis of the solvatochromic behavior of a novel benzimidazole-based fluorescent dye, providing both the theoretical framework and practical protocols for its investigation.

Synthesis of a Novel Benzimidazole-Based Fluorescent Dye

The synthesis of fluorescent benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[9][10][11] The choice of reactants allows for the introduction of various substituents to tune the electronic and photophysical properties of the final molecule.

Rationale for Synthetic Design

To impart significant solvatochromic behavior, a "push-pull" electronic structure is often desirable. This involves incorporating an electron-donating group (the "push") and an electron-accepting group (the "pull") at opposite ends of the conjugated system. This design enhances the intramolecular charge transfer (ICT) character of the molecule, leading to a larger change in dipole moment upon photoexcitation and, consequently, a more pronounced solvatochromic effect.

Experimental Protocol: Synthesis of a 2-Arylbenzimidazole Derivative

This protocol describes a general method for the synthesis of a 2-arylbenzimidazole, a common class of fluorescent benzimidazole dyes.[8][12]

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask, add o-phenylenediamine (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and a suitable solvent such as ethanol or acetic acid.

-

Stir the mixture at room temperature to ensure homogeneity.

Step 2: Condensation and Cyclization

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The condensation of the diamine and aldehyde forms a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring. In some cases, an oxidizing agent like sodium metabisulfite or air is used to facilitate this step.[8]

Step 3: Isolation and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains dissolved, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to obtain the pure 2-arylbenzimidazole derivative.

Step 4: Characterization

-

Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[5][8]

Investigating the Solvatochromic Behavior

The core of this guide is the systematic investigation of the synthesized dye's solvatochromic properties. This involves measuring its absorption and fluorescence spectra in a range of solvents with varying polarities.

Causality Behind Solvent Selection

The choice of solvents is critical for a thorough solvatochromic study. A diverse set of solvents spanning a wide range of polarities, dielectric constants, and hydrogen bonding capabilities should be selected. This allows for a comprehensive understanding of how different solvent-solute interactions influence the photophysical properties of the dye.[13]

Experimental Protocol: Solvatochromic Analysis

Step 1: Preparation of Stock Solution

-

Prepare a concentrated stock solution of the synthesized benzimidazole dye in a suitable solvent in which it is highly soluble (e.g., dichloromethane or THF).

Step 2: Preparation of Sample Solutions

-

In a series of volumetric flasks, add a small aliquot of the stock solution.

-

Dilute the stock solution with a range of different solvents to a final concentration suitable for spectroscopic measurements (typically in the micromolar range). Ensure the final concentration is consistent across all samples.

Step 3: Spectroscopic Measurements

-

Record the UV-Vis absorption spectrum of each solution using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at or near the λ_abs. Determine the wavelength of maximum emission (λ_em).

Data Presentation and Interpretation

The collected spectroscopic data should be organized systematically to facilitate analysis and interpretation.

Tabulation of Solvatochromic Data

A table summarizing the absorption and emission maxima of the benzimidazole dye in various solvents is an effective way to present the data.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 350 | 400 | 3650 |

| Toluene | 2.38 | 1.497 | 355 | 415 | 4100 |

| Dichloromethane | 8.93 | 1.424 | 365 | 435 | 4550 |

| Acetone | 20.7 | 1.359 | 370 | 450 | 4900 |